molecular formula C16H14N4O3 B5765312 Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate

Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate

Cat. No.: B5765312
M. Wt: 310.31 g/mol
InChI Key: NMWUMIFTCNWDBV-UHFFFAOYSA-N
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Description

Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate is a synthetic organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial processes. This compound is characterized by the presence of a benzotriazole moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with 1-methylbenzotriazole-5-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where nucleophiles replace the leaving group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Substituted benzotriazole derivatives.

Scientific Research Applications

Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with the active sites of enzymes, leading to inhibition of their activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

    4-Methylbenzotriazole: Known for its corrosion inhibition properties.

    5-Methylbenzotriazole: Similar to 4-methylbenzotriazole but with different isomeric properties.

    Benzotriazole: The parent compound with a wide range of applications in corrosion inhibition and as a synthetic intermediate.

Uniqueness: Methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate is unique due to the presence of both the benzotriazole and benzoate moieties, which confer distinct chemical and physical properties. This dual functionality enhances its versatility in various applications, particularly in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 4-[(1-methylbenzotriazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c1-20-14-8-5-11(9-13(14)18-19-20)15(21)17-12-6-3-10(4-7-12)16(22)23-2/h3-9H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWUMIFTCNWDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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